molecular formula C9H11NO2 B1267564 4-Amino-3,5-dimethylbenzoic acid CAS No. 4919-40-8

4-Amino-3,5-dimethylbenzoic acid

Cat. No. B1267564
CAS RN: 4919-40-8
M. Wt: 165.19 g/mol
InChI Key: NZEOOPXCKUWJDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds such as 2-amino-4,5-dimethylbenzoic acid involves several key steps, including condensation, cyclization, and oxidation processes. The synthesis starts from 3,4-dimethyl aniline, undergoing condensation with chloral hydrate and hydroxylamine hydrochloride, cyclization with concentrated H2SO4, and finally oxidation in alkaline hydrogen peroxide solution, achieving an overall yield of 34.3%. The structure of the synthesized compound is confirmed through techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Molecular Structure Analysis The molecular structure of compounds closely related to 4-Amino-3,5-dimethylbenzoic acid, such as 3,5-dimethylbenzoic acid, has been determined by X-ray crystallography. The study of the molecular structure reveals significant insights into the carbon skeleton symmetry, aromatic C-C bond distances, and the deviations of internal ring angles from the expected 120° due to the influence of substituents (M. Colapietro et al., 1984).

Chemical Reactions and Properties While specific reactions of this compound are not directly reported, related compounds show a range of chemical behaviors, including proton tautomerism and stereoisomerism, highlighting the reactivity and structural changes associated with similar molecular frameworks (A. Pyrih et al., 2023).

Physical Properties Analysis The physical properties of compounds closely related to this compound, such as solvate formations, crystalline structures, and the orientation of molecules in the crystal lattice, provide a foundation for understanding the solid-state characteristics and intermolecular interactions of these compounds (Yu-xi Sun et al., 2006).

Chemical Properties Analysis Investigations into the chemical properties of similar compounds, including their synthesis, crystal structure, and interactions, offer insights into the reactivity and potential chemical applications of this compound. For example, studies on Schiff base ligands of 4-aminoantipyrine reveal the influence of molecular structure on antioxidant activity and provide a basis for understanding the chemical behavior of amino-substituted benzoic acids (M. Alam & Dong-Ung Lee, 2012).

Scientific Research Applications

Synthesis Processes

  • Synthesis of Derivatives : A study described the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, highlighting a process involving condensation, cyclization, and oxidation steps (Cheng Lin, 2013).
  • Metabolism Studies : The metabolism of dimethylbenzoates like 3,4-dimethylbenzoic acid and 3,5-dimethylbenzoic acid by Rhodococcus rhodochrous N75 has been explored, revealing the formation of novel metabolites through oxidation processes (S. Schmidt et al., 1994).

Molecular Interactions

  • Optical Properties : Research on fluorescent 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives showed significant dual fluorescence properties. These findings have implications for molecular docking and understanding small molecule-receptor protein interactions (D. Premnath et al., 2017).
  • Synthesis of Hydrogels : A study on the functional modification of hydrogels prepared from poly vinyl alcohol/acrylic acid using compounds like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one explored the improvement in thermal stability and potential medical applications of these polymers (H. M. Aly & H. L. A. El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethylbenzoic acid is not well-studied and there is limited information available on this topic .

Safety and Hazards

The safety information for 4-Amino-3,5-dimethylbenzoic acid indicates that it is a substance with a warning signal word . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-amino-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEOOPXCKUWJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284617
Record name 4-amino-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4919-40-8
Record name 4-Amino-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 38033
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4919-40-8
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Record name 4-amino-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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